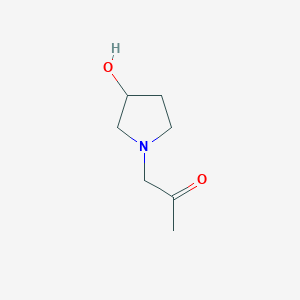
1-(3-Hydroxypyrrolidin-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Hydroxypyrrolidin-1-yl)propan-2-one is a pyrrolidine-derived compound featuring a hydroxypyrrolidine moiety attached to a propan-2-one (acetone) backbone. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and ketone functionality. Applications may span pharmaceutical intermediates or chiral building blocks, given the prevalence of pyrrolidine motifs in bioactive molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 1-(3-Hydroxypyrrolidin-1-yl)propan-2-one and related compounds:
Physicochemical Properties
- Solubility: The hydroxyl group in this compound improves water solubility compared to non-polar analogs like 1-(Furan-2-yl)propan-2-one, which is insoluble in water .
- Basicity : Pyrrolidine derivatives (pKa ~11) are less basic than piperidine analogs (e.g., pelletierine, pKa ~10.5) due to ring strain and electron-withdrawing effects of the ketone group .
Industrial and Pharmaceutical Relevance
- Chiral Building Blocks: Enantiopure derivatives like (S)-2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one underscore the role of stereochemistry in drug design .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)propan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-8-3-2-7(10)5-8/h7,10H,2-5H2,1H3 |
InChI Key |
DWAOLGKDKAPBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1CCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















